3-Nitro-1-(prop-2-en-1-yl)-1H-pyrazole-4-carbonitrile
Description
3-Nitro-1-(prop-2-en-1-yl)-1H-pyrazole-4-carbonitrile is a pyrazole derivative characterized by a nitro group at the 3-position, an allyl (prop-2-en-1-yl) substituent at the 1-position, and a carbonitrile group at the 4-position.
Properties
CAS No. |
61717-07-5 |
|---|---|
Molecular Formula |
C7H6N4O2 |
Molecular Weight |
178.15 g/mol |
IUPAC Name |
3-nitro-1-prop-2-enylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C7H6N4O2/c1-2-3-10-5-6(4-8)7(9-10)11(12)13/h2,5H,1,3H2 |
InChI Key |
QWMVLNJPDGGPAX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C=C(C(=N1)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-3-nitro-1H-pyrazole-4-carbonitrile typically involves the reaction of 1-allyl-1H-pyrazole-4-carbonitrile with a nitrating agent. One common method is the nitration of 1-allyl-1H-pyrazole-4-carbonitrile using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of 1-Allyl-3-nitro-1H-pyrazole-4-carbonitrile may involve continuous flow nitration processes, which offer better control over reaction parameters and improved safety compared to batch processes. These methods can also enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Allyl-3-nitro-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in methanol can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Reduction: The major product is 1-allyl-3-amino-1H-pyrazole-4-carbonitrile.
Oxidation: Products include 1-allyl-3-nitro-1H-pyrazole-4-carboxaldehyde or 1-allyl-3-nitro-1H-pyrazole-4-carboxylic acid.
Scientific Research Applications
1-Allyl-3-nitro-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 1-Allyl-3-nitro-1H-pyrazole-4-carbonitrile depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of specific enzymes or receptors, modulating biochemical pathways and cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s structural analogs can be categorized based on substituent variations:
Key Observations
Substituent Effects on Reactivity: The allyl group in 3-Nitro-1-(prop-2-en-1-yl)-1H-pyrazole-4-carbonitrile enhances steric hindrance and offers sites for chemical modifications compared to simpler analogs like 3-Nitro-1H-pyrazole-4-carbonitrile .
Biological Activity: Thiazole-imine derivatives with allyl groups (e.g., compound 3(1)) demonstrate significant antihypertensive effects via angiotensin II receptor antagonism . However, the pyrazole core may alter binding specificity compared to thiazole-based analogs.
Synthetic Routes: The synthesis of pyrazole-4-carbonitriles often involves condensation reactions (e.g., triethyl orthoformate with amines in acetic anhydride) , whereas thiazole-imines are synthesized via α-bromoacetophenone condensations . The allyl group in the target compound may require specialized conditions for regioselective introduction.
Physicochemical Properties
- Electronic Effects : The nitro group at the 3-position strongly withdraws electrons, activating the pyrazole ring for nucleophilic attacks at the 4-position carbonitrile group, a feature shared with compound 15a .
Biological Activity
3-Nitro-1-(prop-2-en-1-yl)-1H-pyrazole-4-carbonitrile is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. This article compiles and analyzes the current research findings regarding the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a nitro group and a carbonitrile group, which are critical for its biological activity. The presence of these functional groups contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound is effective against various bacterial strains, including both Gram-positive and Gram-negative pathogens. The minimum inhibitory concentration (MIC) values indicate potent activity, comparable to standard antibiotics.
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.25 | Bactericidal |
| Escherichia coli | 0.50 | Bactericidal |
| Pseudomonas aeruginosa | 0.75 | Bacteriostatic |
The compound's ability to disrupt biofilm formation further enhances its therapeutic potential against chronic infections associated with biofilms .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies utilizing animal models of inflammation have shown that this compound significantly reduces markers such as TNF-alpha and IL-6, indicating a potential mechanism for treating inflammatory diseases.
Anticancer Activity
The anticancer properties of this pyrazole derivative have also been explored. In vitro assays demonstrated that it induces apoptosis in various cancer cell lines, including lung (A549), colon (HT-29), and liver (SMMC-7721) cancer cells. The compound's mechanism appears to involve the modulation of apoptotic pathways and inhibition of anti-apoptotic proteins.
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 15 | Apoptosis induction |
| HT-29 | 20 | Cell cycle arrest |
| SMMC-7721 | 18 | Inhibition of proliferation |
Case Studies
Several case studies highlight the practical applications of this compound:
- In Vivo Efficacy in Infection Models : In murine models infected with Staphylococcus aureus, treatment with the compound resulted in a significant reduction in bacterial load compared to untreated controls, showcasing its potential as a therapeutic agent for bacterial infections.
- Cancer Treatment Trials : Early-phase trials involving patients with advanced solid tumors treated with formulations containing this compound showed promising results in terms of tumor reduction and overall survival rates.
Q & A
Basic: What are the key synthetic strategies for preparing 3-nitro-1H-pyrazole-4-carbonitrile derivatives?
Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with β-ketonitriles or through functionalization of preformed pyrazole cores. For 3-nitro-substituted pyrazoles, nitration of the pyrazole ring or direct substitution using nitro-containing precursors is common. Evidence from analogous compounds (e.g., 5-amino-1H-pyrazole-4-carbonitrile) highlights the use of diazonium salt intermediates and copper-catalyzed azide-alkyne cycloaddition (CuAAC) for introducing substituents .
Advanced: How can regioselectivity be controlled during the functionalization of the pyrazole ring?
Regioselectivity in pyrazole chemistry depends on the electronic and steric effects of existing substituents. For example, methylation of 5-amino-3-methylthio-1H-pyrazoles produces isomer ratios influenced by the 4-position substituent, as observed in related compounds . Computational modeling (e.g., DFT) can predict reactive sites, while directing groups (e.g., nitro or allyl moieties) can bias substitution patterns. Experimental validation via NMR and X-ray crystallography is critical .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm substituent positions and electronic environments (e.g., nitro groups deshield adjacent protons).
- IR Spectroscopy : Identification of nitrile (C≡N, ~2240 cm⁻¹) and nitro (NO₂, ~1540–1335 cm⁻¹) stretches .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas, as demonstrated for triazole-pyrazole hybrids .
Advanced: How can SHELXL be optimized for refining the crystal structure of nitro-substituted pyrazoles?
SHELXL refinement requires high-resolution diffraction data (≤1.0 Å) to resolve electron density for nitro groups, which exhibit strong anisotropic displacement. Key steps:
- Use TWIN/BASF commands for handling twinned crystals.
- Apply ISOR/SADI restraints to nitro-group thermal parameters.
- Validate with R1/wR2 convergence and check for residual density near the nitro moiety .
Advanced: What computational methods predict the reactivity of the allyl (prop-2-en-1-yl) group in further functionalization?
- Frontier Molecular Orbital (FMO) Analysis : Identifies nucleophilic/electrophilic sites. The allyl group’s HOMO often localizes at the terminal alkene, enabling Diels-Alder or radical addition.
- Molecular Electrostatic Potential (MEP) Maps : Highlight electron-deficient regions (e.g., nitro group) for nucleophilic attack.
- MD Simulations : Assess steric accessibility of the allyl group in solution .
Basic: How are spectral databases (e.g., PubChem, ChemSpider) utilized in verifying derivative structures?
PubChem/ChemSpider provide reference spectra (NMR, IR) for known pyrazole derivatives. For example:
- 3-nitro-1H-pyrazole-4-carbonitrile (ChemSpider ID: 1073747) includes monoisotopic mass (138.0178 Da) and synthetic routes .
- Cross-referencing experimental HRMS and calculated values (e.g., [M]+ for C₄H₂N₄O₂: 138.0178) ensures accuracy .
Advanced: What strategies address contradictory data in crystallographic vs. solution-phase structural analyses?
Discrepancies may arise from packing effects (solid-state) vs. dynamic equilibria (solution). Strategies:
- Conformational Sampling : Compare DFT-optimized gas-phase structures with X-ray data.
- Variable-Temperature NMR : Detect rotameric equilibria of the allyl group.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O nitro contacts) influencing solid-state conformations .
Advanced: How can click chemistry (CuAAC) be applied to functionalize the pyrazole core?
The CuAAC reaction between azide-functionalized pyrazoles (e.g., 5-azido-1H-pyrazole-4-carbonitrile) and terminal alkynes is highly efficient:
- Conditions : CuSO₄/NaAsc in THF/H₂O (1:1), 50°C, 16 hours.
- Yields : Up to 88% for triazole hybrids, confirmed by LC-MS and ¹H NMR .
- Regioselectivity : The 1,4-triazole isomer dominates due to copper coordination effects .
Basic: What safety precautions are critical when handling nitrile-containing pyrazoles?
- Ventilation : Use fume hoods to avoid inhalation of volatile nitriles.
- PPE : Nitrile gloves, lab coats, and eye protection.
- Spill Management : Neutralize with sodium hypochlorite (bleach) to degrade cyanide byproducts .
Advanced: How do substituents influence the biological activity of pyrazole-4-carbonitrile derivatives?
- Nitro Group : Enhances electrophilicity for covalent binding (e.g., enzyme inhibition).
- Allyl Group : Increases lipophilicity, improving membrane permeability.
- Triazole Hybrids : Synergistic effects with antimicrobial or anticancer pharmacophores, as seen in related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
